(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone
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Description
The compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, an azetidine ring, and a bromofuran moiety . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The 1,2,3-triazole ring and the azetidine ring are both heterocyclic structures, meaning they contain atoms of at least two different elements . The bromofuran moiety contains a bromine atom attached to a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the 1,2,3-triazole ring might participate in nucleophilic substitution reactions, while the bromine atom in the bromofuran moiety could be replaced by other groups in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole ring might increase its polarity, potentially making it more soluble in polar solvents .Mechanism of Action
Future Directions
The future research directions for this compound could involve exploring its potential uses. Given the presence of the 1,2,3-triazole ring, it might be interesting to investigate its potential biological activity. Additionally, modifications of the compound, such as replacing the bromine atom with other groups, could be explored to tune its properties .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c11-9-2-1-8(17-9)10(16)14-5-7(6-14)15-4-3-12-13-15/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEDFDLLZXYPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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